![molecular formula C21H25FN4O B2945866 (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone CAS No. 2309539-53-3](/img/structure/B2945866.png)
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C21H25FN4O and its molecular weight is 368.456. The purity is usually 95%.
BenchChem offers high-quality (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been shown to possess significant antiviral activities . Specifically, derivatives have been prepared and reported as antiviral agents against influenza A and Coxsackie B4 virus . This suggests that our compound could be explored for its efficacy against similar viral pathogens.
Antibacterial Applications
Research on N-substituted benzoxazole derivatives, which are structurally related, indicates potential for antibacterial activity . The compound could be synthesized in various forms and tested against a range of bacterial strains to determine its effectiveness as an antibacterial agent.
Antineoplastic Activity
Fluoroquinolones, which are chemically related to the compound, have been studied for their antineoplastic activity , particularly as inhibitors of topoisomerase II in cancer cells . The compound could be investigated for its potential to act as an antineoplastic agent.
Drug Delivery Systems
Boronic acids and esters are considered for the design of new drugs and drug delivery devices. Given the structural complexity of the compound, it could be utilized in the development of drug delivery systems that target specific cells or tissues .
Neutron Capture Therapy
The boronic acid derivatives of related compounds are suitable for neutron capture therapy. This application could be explored for our compound, potentially as a boron-carrier in cancer treatment .
Alzheimer’s Disease Treatment
Derivatives of benzisoxazole, which are structurally related to the compound, have been identified as selective inhibitors of acetylcholinesterase (AChE), used in treating Alzheimer’s disease . The compound could be modified to enhance its affinity for AChE, offering a new avenue for Alzheimer’s treatment.
Analgesic and Anticonvulsant Effects
Isoxazole derivatives are known for their analgesic and anticonvulsant activities. By extension, the compound could be synthesized into derivatives that exhibit analgesic and anticonvulsant properties .
Psychotropic Medication
Given that related compounds have been used in psychotropic medications, there is potential for the compound to be developed into a psychotropic drug , possibly acting on serotonergic or dopaminergic receptors .
Eigenschaften
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O/c1-14-5-10-20(24-23-14)25-11-3-4-17(13-25)21(27)26-15(2)6-7-16-12-18(22)8-9-19(16)26/h5,8-10,12,15,17H,3-4,6-7,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDNWQJWBCCUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3CCCN(C3)C4=NN=C(C=C4)C)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.